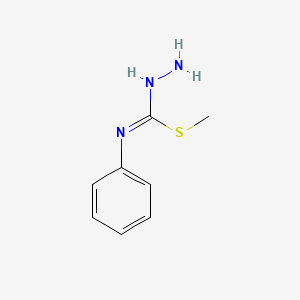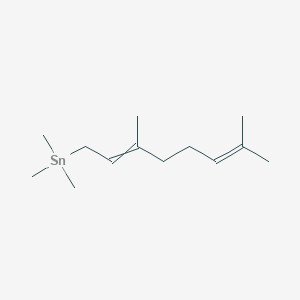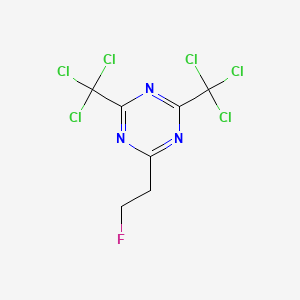
2-(2-Fluoroethyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluoroethyl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of fluoroethyl and trichloromethyl groups attached to the triazine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoroethyl)-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the reaction of trichloromethyl triazine with fluoroethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction temperature and time are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Fluoroethyl)-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The trichloromethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding triazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-triazine derivatives, while oxidation reactions can produce triazine oxides.
Applications De Recherche Scientifique
2-(2-Fluoroethyl)-4,6-bis(trichloromethyl)-1,3,5-triazine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Fluoroethyl)-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The trichloromethyl groups may also play a role in stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylpyridine: Contains a trifluoromethyl group and a pyridine ring.
Bis(2,2,2-trifluoroethyl) ether: Contains two trifluoroethyl groups and an ether linkage.
Flurothyl: Contains fluoroethyl groups and is used in different applications.
Uniqueness
2-(2-Fluoroethyl)-4,6-bis(trichloromethyl)-1,3,5-triazine is unique due to the combination of fluoroethyl and trichloromethyl groups attached to the triazine ring. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
113768-69-7 |
|---|---|
Formule moléculaire |
C7H4Cl6FN3 |
Poids moléculaire |
361.8 g/mol |
Nom IUPAC |
2-(2-fluoroethyl)-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C7H4Cl6FN3/c8-6(9,10)4-15-3(1-2-14)16-5(17-4)7(11,12)13/h1-2H2 |
Clé InChI |
CWRXMXTZQLPPDY-UHFFFAOYSA-N |
SMILES canonique |
C(CF)C1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([2,2'-Bithiophen]-5-yl)-N-methylacetamide](/img/structure/B14309696.png)
![3-Amino-2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14309702.png)
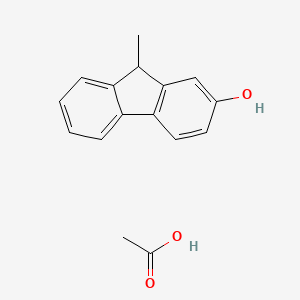

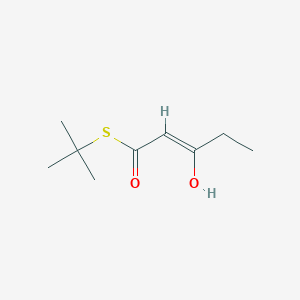
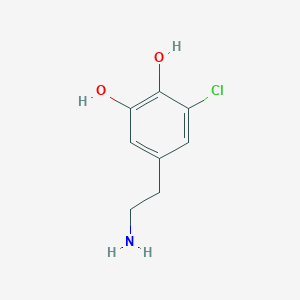
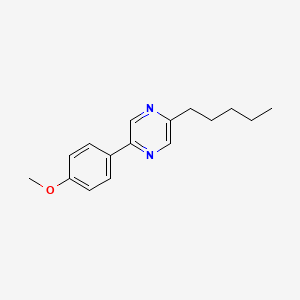
![[6-(3,4,5-Trimethoxybenzoyl)-2H-1,3-benzodioxol-5-yl]acetic acid](/img/structure/B14309732.png)
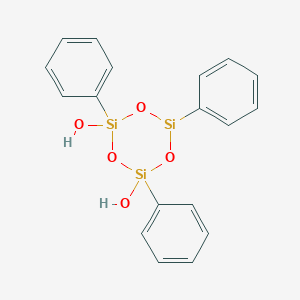
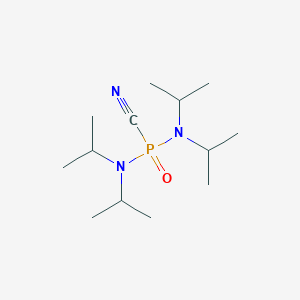
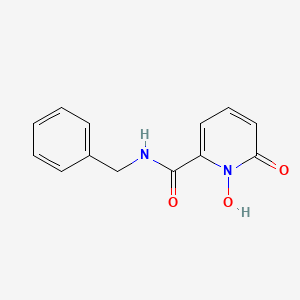
![[(1-Methoxy-4-methylpent-3-en-1-yl)sulfanyl]benzene](/img/structure/B14309752.png)
